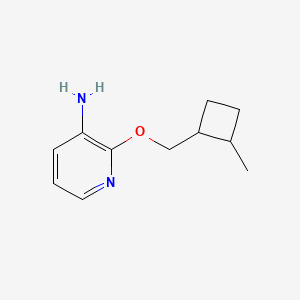

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine

Description

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine (CAS: Not explicitly listed; synonyms: AKOS027457953, 6-(2-Methyl-cyclobutylmethoxy)-pyridin-3-ylamine) is a pyridine derivative featuring a 3-amine group and a methoxy substituent at the 2-position, modified with a 2-methylcyclobutyl group .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-[(2-methylcyclobutyl)methoxy]pyridin-3-amine |

InChI |

InChI=1S/C11H16N2O/c1-8-4-5-9(8)7-14-11-10(12)3-2-6-13-11/h2-3,6,8-9H,4-5,7,12H2,1H3 |

InChI Key |

INMYZQIUPCKCHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1COC2=C(C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine typically involves the following steps:

Formation of 2-Methylcyclobutylmethanol: This can be achieved through the reduction of 2-methylcyclobutanone using a reducing agent such as sodium borohydride (NaBH4) under mild conditions.

Etherification: The 2-methylcyclobutylmethanol is then reacted with 3-aminopyridine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-3-amine derivatives are widely studied for their pharmacological and material science applications. Below is a comparison of key compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The target compound’s cyclobutylmethoxy group increases logP (~2.5) compared to 6-methoxy-5-methylpyridin-3-amine (logP ~1.2) , suggesting better membrane permeability.

- Synthetic Complexity : Bulkier substituents, such as the propargyloxy benzyl group in ’s compound, require multi-step syntheses involving Schiff base formation and reductions .

Spectroscopic and Analytical Data

- NMR Characterization : Pyridin-3-amine derivatives are typically analyzed via $ ^1H $-NMR and ESI-MS. For example, 6-[(1-ethyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine () shows distinct signals for the pyrazole and methoxy protons, with coupling constants reflecting substituent proximity . The target compound’s cyclobutyl protons would likely exhibit complex splitting patterns due to ring strain.

- Mass Spectrometry : Molecular ion peaks for similar compounds (e.g., [M+H]$^+$ at m/z 192 for the target compound) align with calculated molecular weights .

Biological Activity

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine, also referred to as 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine in some literature, has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and structural analogs.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methoxy group and a methylcyclobutyl moiety, which contributes to its unique chemical reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Sodium methoxide | Methanol |

Pharmacological Properties

Research indicates that this compound exhibits several potential biological activities:

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially inhibiting enzymes involved in these processes.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, although specific mechanisms remain to be fully elucidated.

- Binding Affinity : Interaction studies have shown that this compound can bind to various biological targets, which is crucial for determining its safety profile and efficacy as a drug candidate.

The exact mechanism of action for this compound is not completely understood; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory responses, thereby reducing inflammation.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways associated with various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : One study demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its therapeutic potential in inflammatory diseases.

- Binding Studies : Research highlighted the binding affinity of this compound to specific receptors involved in neurotransmission and inflammation, providing insights into its pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 6-(Methoxypyridin-3-yl)aniline | Pyridine ring with aniline group | Antimicrobial |

| 4-(Methylpyridinyl)phenol | Pyridine substituted with phenol | Antioxidant |

| 5-Amino-pyridine | Amino group on pyridine ring | Anticancer |

These comparisons underscore the diversity within pyridine derivatives while emphasizing the distinct substitution pattern of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.